molecular formula C29H32N2O10 B1146928 O-Desmethyl Carvedilol β-D-Glucuronide CAS No. 142227-50-7

O-Desmethyl Carvedilol β-D-Glucuronide

Cat. No.: B1146928
CAS No.: 142227-50-7
M. Wt: 568.6 g/mol
InChI Key: FOAUGBVKSVDCOW-YOQQQZIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

O-Desmethyl Carvedilol β-D-Glucuronide undergoes several types of chemical reactions:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of carboxylic acids or ketones .

Comparison with Similar Compounds

O-Desmethyl Carvedilol β-D-Glucuronide can be compared with other similar compounds, such as:

    Carvedilol: The parent compound, which is a non-selective beta-blocker with additional alpha-1 blocking activity.

    O-Desmethyl Carvedilol: Another metabolite of Carvedilol, which lacks the glucuronic acid moiety.

    Carvedilol Glucuronide: A different glucuronidated metabolite of Carvedilol.

The uniqueness of this compound lies in its specific metabolic pathway and its role in the pharmacokinetics of Carvedilol .

Properties

CAS No.

142227-50-7

Molecular Formula

C29H32N2O10

Molecular Weight

568.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C29H32N2O10/c32-16(15-39-22-11-5-8-19-23(22)17-6-1-2-7-18(17)31-19)14-30-12-13-38-20-9-3-4-10-21(20)40-29-26(35)24(33)25(34)27(41-29)28(36)37/h1-11,16,24-27,29-35H,12-15H2,(H,36,37)/t16?,24-,25-,26+,27-,29+/m0/s1

InChI Key

FOAUGBVKSVDCOW-YOQQQZIXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4OC5C(C(C(C(O5)C(=O)O)O)O)O)O

Synonyms

2-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenyl β-D-Glucopyranosiduronic Acid

Origin of Product

United States

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